![molecular formula C14H17NO2 B2383167 1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one CAS No. 2176843-61-9](/img/structure/B2383167.png)
1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique azetidine ring structure.
Métodos De Preparación
The synthesis of 1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxymethyl chloride and phenylazetidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride to facilitate the formation of the azetidine ring.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The azetidine ring allows for nucleophilic substitution reactions, where halogens or other functional groups can be introduced.
Aplicaciones Científicas De Investigación
1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one has been explored for its potential in various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to bind to certain enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one stands out due to its unique azetidine ring structure:
Similar Compounds: Compounds such as 3-(prop-1-en-2-yl)azetidinones and quinolone-based derivatives share some structural similarities.
Uniqueness: The presence of the methoxymethyl group and the phenylazetidine moiety confer distinct chemical properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[3-(methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-13(16)15-9-14(10-15,11-17-2)12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHCABFNPZHVGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CN(C1)C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)
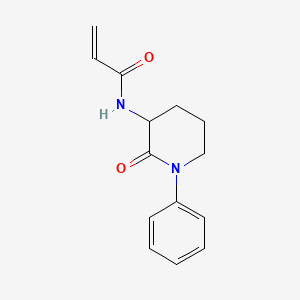
![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)
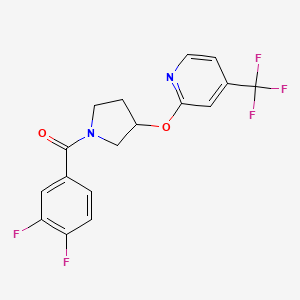
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2383090.png)
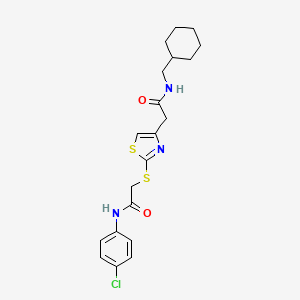
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2383093.png)
![8-phenyl-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383094.png)
![3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea](/img/structure/B2383096.png)
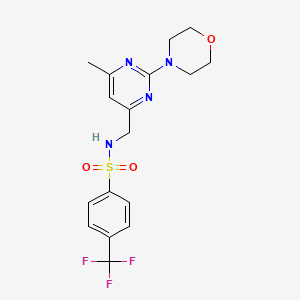
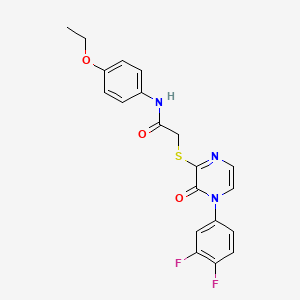
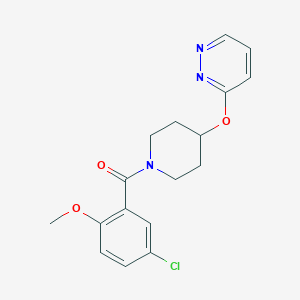
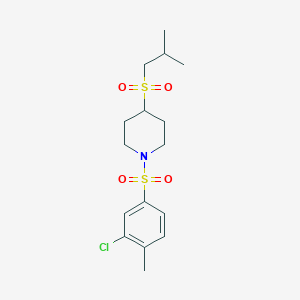
![3-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2383106.png)
